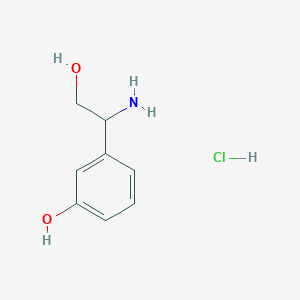
3-(1-Amino-2-hydroxyethyl)phenol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(1-Amino-2-hydroxyethyl)phenol hydrochloride" is a derivative of phenol, which is a class of compounds known for their aromatic ring with an attached hydroxyl group. This particular derivative includes an amino-2-hydroxyethyl group, suggesting potential biological activity due to the presence of both amino and hydroxyl functional groups. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be informative for understanding the potential uses and properties of "3-(1-Amino-2-hydroxyethyl)phenol hydrochloride".
Synthesis Analysis
The synthesis of related compounds, such as the racemic 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]amino-1-propanol hydrochlorides, involves a novel route that is based on the pharmacophore for uterine relaxant activity . This suggests that a similar synthetic approach could potentially be applied to the synthesis of "3-(1-Amino-2-hydroxyethyl)phenol hydrochloride", with the aim of achieving biological activity, such as uterine relaxation.
Molecular Structure Analysis
The molecular structure of compounds closely related to "3-(1-Amino-2-hydroxyethyl)phenol hydrochloride" is characterized by the presence of a phenol ring and additional functional groups that can engage in hydrogen bonding. For instance, "3-Hydroxyanthranilic Acid Hydrochloride" has a structure where the amino group is protonated, and the carboxyl group is nearly coplanar with the phenol ring, allowing for hydrogen bonding . This information can be extrapolated to suggest that "3-(1-Amino-2-hydroxyethyl)phenol hydrochloride" may also form hydrogen bonds due to its amino and hydroxyl groups, which could influence its physical properties and reactivity.
Chemical Reactions Analysis
The reactivity of compounds with similar structures to "3-(1-Amino-2-hydroxyethyl)phenol hydrochloride" can be complex. For example, ortho-(N-benzylidene)aminophenol reacts with chlorophosphites to form diastereomeric oxazaphosphorinanes . This indicates that the presence of an amino group adjacent to a phenol can lead to a variety of chemical reactions, depending on the reactants and conditions. Therefore, "3-(1-Amino-2-hydroxyethyl)phenol hydrochloride" may also participate in diverse chemical reactions, particularly those involving its amino group.
Physical and Chemical Properties Analysis
The physical and chemical properties of "3-(1-Amino-2-hydroxyethyl)phenol hydrochloride" can be inferred from related compounds. The presence of both hydroxyl and amino groups suggests that it is likely to be soluble in water and may form salts with acids or bases. The compound's ability to form hydrogen bonds, as seen in "3-Hydroxyanthranilic Acid Hydrochloride" , could affect its melting point, boiling point, and solubility. Additionally, the biological evaluation of similar compounds, such as the uterine relaxants mentioned in paper , indicates that "3-(1-Amino-2-hydroxyethyl)phenol hydrochloride" may also exhibit biological activities, which could be explored in further studies.
Aplicaciones Científicas De Investigación
Pharmacological Review of Chlorogenic Acid
Chlorogenic Acid (CGA) is highlighted for its diverse biological and pharmacological effects, such as antioxidant, antibacterial, hepatoprotective, cardioprotective, and anti-inflammatory activities. CGA's role in modulating lipid metabolism and glucose in metabolic disorders offers a potential research avenue for similar phenolic compounds, including 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride, in treating diseases like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Hydroxycinnamic Acids in Cosmetics
Hydroxycinnamic acids and their derivatives are noted for their multifunctional cosmetic applications, including antioxidant, anti-collagenase, anti-inflammatory, antimicrobial, and UV protective effects. This suggests a potential area of research for 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride in cosmeceutical formulations, leveraging its phenolic structure for skin health benefits (Taofiq et al., 2017).
Protein-Phenolic Interactions
The interaction between phenolic compounds and proteins, affecting the structural and functional properties of proteins, presents another research interest. The implications of these interactions on food processing and health benefits, including antioxidant capacity and bioavailability, could inform studies on 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride (Ozdal et al., 2013).
Anticancer Potential of Cinnamic Acid Derivatives
Research on cinnamic acid derivatives as anticancer agents, exploring their synthesis, biological evaluation, and antitumor efficacy, provides a model for investigating the therapeutic potential of 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride in cancer treatment. The review emphasizes the underutilized medicinal properties of cinnamic acid derivatives, suggesting a promising area for further exploration (De et al., 2011).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
3-(1-amino-2-hydroxyethyl)phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c9-8(5-10)6-2-1-3-7(11)4-6;/h1-4,8,10-11H,5,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUADLLHIHCGJGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Amino-2-hydroxyethyl)phenol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

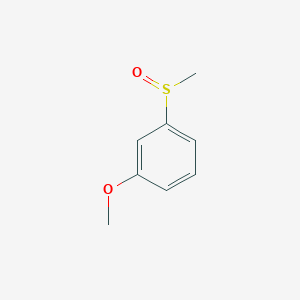
![1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexanamine](/img/structure/B2529287.png)
![1-[2-(4-Chlorophenoxy)ethyl]-4-{5-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B2529288.png)
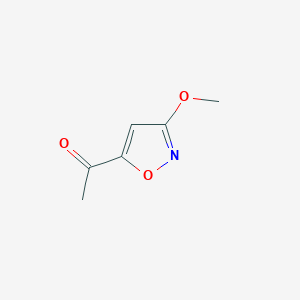
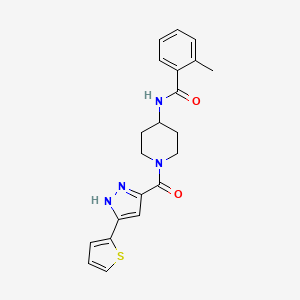
![7-bromo-4-[2-(4-chlorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2529294.png)
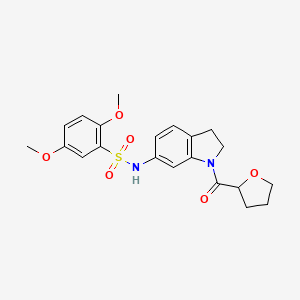
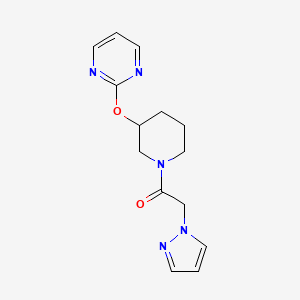
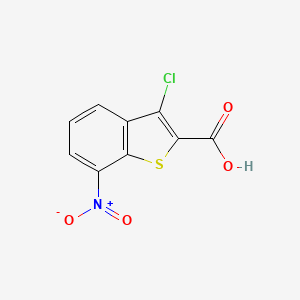
![2-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile](/img/structure/B2529302.png)
![8-(4-ethoxyphenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2529303.png)
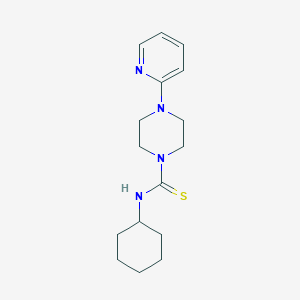
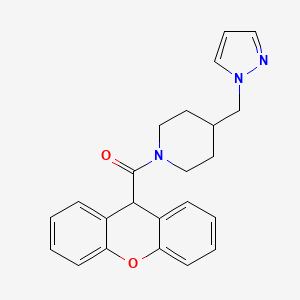
![2-(3,5-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2529308.png)